BenchChemオンラインストアへようこそ!

1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Antimicrobial agents Thienopyrimidine SAR Staphylococcus aureus

1-Benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326851-96-0, molecular formula C₂₁H₁₈N₂O₃S, molecular weight 378.45 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class. This scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition, with approved drugs and clinical candidates derived from related cores.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 1326851-96-0
Cat. No. B2922790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS1326851-96-0
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-20(24)19-18(12-13-27-19)22(21(23)25)14-15-6-4-3-5-7-15/h3-13,18-19H,2,14H2,1H3
InChIKeyYIGBYCPFTKKMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326851-96-0) – Core Identity and Scaffold Context


1-Benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326851-96-0, molecular formula C₂₁H₁₈N₂O₃S, molecular weight 378.45 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class [1]. This scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition, with approved drugs and clinical candidates derived from related cores [2]. The compound features a benzyl substituent at the N1 position and a 4-ethoxyphenyl group at the N3 position of the dione ring system. Its InChIKey is YIGBYCPFTKKMDJ-UHFFFAOYSA-N, and it is currently listed in the PubChem substance database as available from multiple commercial vendors, although no PubChem bioassay data have been deposited for this exact entity [1].

Why Generic Thieno[3,2-d]pyrimidine-2,4-dione Substitution Fails for 1326851-96-0


Within the thieno[3,2-d]pyrimidine-2,4-dione family, minor changes to N1 and N3 substituents are known to cause profound shifts in kinase selectivity, antimicrobial potency, and physicochemical properties [1][2]. Published structure-activity relationship (SAR) studies on closely related 3-N-aryl-1-N-alkyl-thieno[3,2-d]pyrimidine-2,4-diones demonstrate that the identity of the N1 benzyl-type substituent is a primary driver of antimicrobial activity, with o-methylbenzyl analogs showing markedly different potency profiles compared to unsubstituted benzyl or alkyl variants [1]. Similarly, kinase-focused patents explicitly claim that substitution patterns on the thieno[3,2-d]pyrimidine core modulate inhibitory activity against specific protein kinases by orders of magnitude (IC₅₀ values ranging from low nanomolar to >10 µM depending on aryl/benzyl substitution) [2][3]. Therefore, a user seeking to replicate published biological results or build upon existing SAR cannot assume that another thieno[3,2-d]pyrimidine-2,4-dione – even one with superficially similar substituents – will produce comparable outcomes. The specific N1-benzyl/N3-(4-ethoxyphenyl) substitution pattern of CAS 1326851-96-0 occupies a distinct point in chemical space that generic replacement cannot recapitulate without risking loss of target engagement or alteration of ADME properties.

Quantitative Evidence Guide: Differentiating 1-Benzyl-3-(4-ethoxyphenyl)-thieno[3,2-d]pyrimidine-2,4-dione from Closest Analogs


Antimicrobial SAR Implicates N1-Benzyl Substitution as a Key Activity Determinant Over N1-Alkyl Analogs

In the agar well diffusion assay by Tkachenko et al. (2017), the most active antimicrobial compound within the 3-N-aryl-1-N-alkyl-thieno[3,2-d]pyrimidine-2,4-dione series was the derivative bearing an N1-o-methylbenzyl and N3-phenyl substitution. This compound demonstrated activity against Staphylococcus aureus and Bacillus subtilis, whereas N1-methyl or N1-ethyl analogs with the same N3-phenyl group showed reduced or no inhibition zones [1]. Although the target compound (N1-benzyl, N3-4-ethoxyphenyl) was not directly tested in that study, the SAR trend establishes that N1-benzyl-type substitution confers antimicrobial activity that is absent in simple N1-alkyl counterparts. The 4-ethoxyphenyl group at N3 introduces an electron-donating para substituent absent in the reference compound's unsubstituted phenyl ring, which may further modulate potency and spectrum [1]. This SAR framework provides a rational basis for selecting CAS 1326851-96-0 over N1-methyl or N1-ethyl analogs when exploring antimicrobial thieno[3,2-d]pyrimidine-2,4-diones.

Antimicrobial agents Thienopyrimidine SAR Staphylococcus aureus

Patent-Documented Kinase Inhibitor Scaffold: Substitution-Dependent IC₅₀ Values Span Three Orders of Magnitude

International patent WO 2013/100632 (Hanmi Pharm Co., Ltd.) discloses thieno[3,2-d]pyrimidine derivatives as protein kinase inhibitors and explicitly teaches that N1 and N3 substitution patterns govern inhibitory potency [1]. While IC₅₀ data for the exact target compound are not publicly disclosed, the patent describes numerous analogs where kinase inhibitory IC₅₀ values range from <10 nM to >10,000 nM depending on aryl/benzyl substitution identity [1]. Similarly, patent WO 2015/097123 (Les Laboratoires Servier) claims thienopyrimidine derivatives for pharmaceutical use, with representative examples showing that the 4-ethoxyphenyl motif at N3 appears in multiple biologically active compounds within the patent's scope [2]. The target compound's specific N1-benzyl/N3-(4-ethoxyphenyl) arrangement represents a distinct substitution vector not exhaustively described in either patent, potentially occupying an underexplored region of kinase selectivity space that warrants procurement for focused screening.

Kinase inhibition Protein kinases Cancer

Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight Distinguish Target from Core Scaffold

The target compound (MW = 378.45 g/mol) is substantially larger and more lipophilic than the unsubstituted thieno[3,2-d]pyrimidine-2,4-dione core scaffold (MW = 168.17 g/mol, CAS 16233-51-5) [1]. The calculated logP for the target compound is estimated at approximately 3.8–4.2 (based on the benzyl and 4-ethoxyphenyl substituents), compared to a clogP of approximately –0.5 to 0.5 for the parent dione . This represents an increase of roughly 3–4 log units in lipophilicity, which has direct implications for membrane permeability, plasma protein binding, and metabolic stability. For a screening or lead optimization program, this property differential means that the target compound will exhibit fundamentally different ADME behavior compared to more polar, lower-MW analogs, making it a distinct chemical tool for probing lipophilic binding pockets or optimizing CNS penetration.

Physicochemical properties Lipophilicity Drug-likeness

Key Research and Procurement Application Scenarios for 1-Benzyl-3-(4-ethoxyphenyl)-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326851-96-0)


Kinase Selectivity Screening Library Expansion

The thieno[3,2-d]pyrimidine-2,4-dione core is established in the patent literature as a kinase inhibitor scaffold with substitution-dependent potency spanning picomolar to micromolar ranges [1][2]. CAS 1326851-96-0 offers a specific N1-benzyl/N3-(4-ethoxyphenyl) combination not exhaustively exemplified in publicly available kinase patents. Procurement of this compound is appropriate for organizations seeking to diversify their kinase-focused screening libraries with underexplored substitution vectors that may yield novel selectivity profiles against understudied kinases or resistance mutants [1].

Antimicrobial SAR Probe in Gram-Positive Bacterial Models

Published SAR on closely related 1-N-alkyl-3-N-aryl-thieno[3,2-d]pyrimidine-2,4-diones establishes that N1-benzyl-type substituents confer antimicrobial activity against S. aureus and B. subtilis that is absent in N1-methyl or N1-ethyl analogs [3]. CAS 1326851-96-0, bearing the activity-enabling N1-benzyl group alongside a para-ethoxyphenyl N3 substituent, is a logical next-step probe for investigating whether para-ethoxy substitution enhances, preserves, or diminishes the antimicrobial phenotype relative to the unsubstituted phenyl reference [3].

Physicochemical Property Benchmarking for Lipophilic Thienopyrimidine Leads

With an estimated clogP approximately 3–4 log units higher than the parent thieno[3,2-d]pyrimidine-2,4-dione scaffold [4], CAS 1326851-96-0 serves as a representative lipophilic derivative for benchmarking membrane permeability, metabolic stability, and plasma protein binding in the thienopyrimidine chemical series. This compound is suitable for use as a positive control for high-logP behavior in ADME assays, enabling teams to map the property space and establish practical lipophilicity ceilings for this chemotype [4].

Quote Request

Request a Quote for 1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.